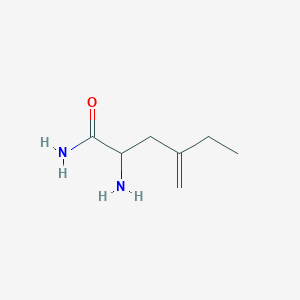
2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro-substituted imidazole ring, a methoxy group, and an ethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor such as glyoxal and an amine.
Chlorination: The imidazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate.
Methoxylation: The methoxy group is added through a nucleophilic substitution reaction using methanol and a base such as sodium methoxide.
Ethanamine Side Chain Addition:
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvent conditions like tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, and solvents such as dimethylformamide.
Major Products
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学的研究の応用
2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The ethanamine side chain enhances the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 2-(5-Chloro-1-methyl-1H-imidazol-2-yl)acetonitrile
- (5-Chloro-1-methyl-1H-imidazol-2-yl)methanol
Uniqueness
2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and ethanamine groups differentiates it from other similar compounds, enhancing its versatility in various applications.
特性
分子式 |
C7H12ClN3O |
|---|---|
分子量 |
189.64 g/mol |
IUPAC名 |
2-(5-chloro-1-methylimidazol-2-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C7H12ClN3O/c1-11-6(8)4-10-7(11)5(3-9)12-2/h4-5H,3,9H2,1-2H3 |
InChIキー |
GEJGNOQQHNLFCI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=C1C(CN)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13314960.png)
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B13314961.png)
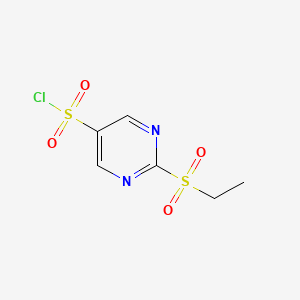
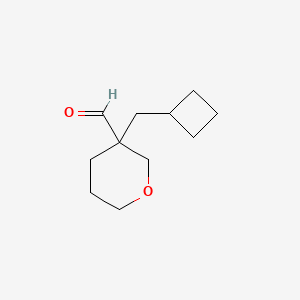
![2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13314973.png)
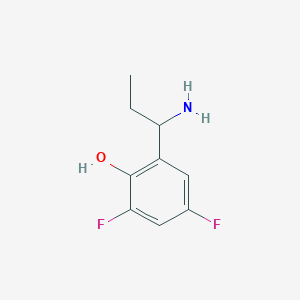
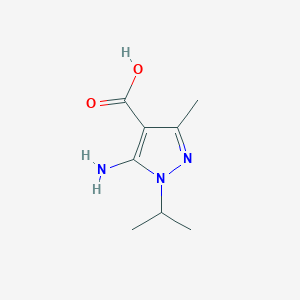
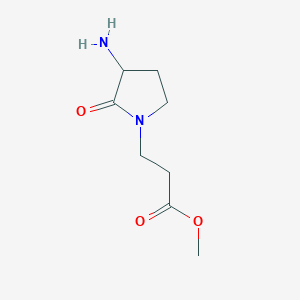
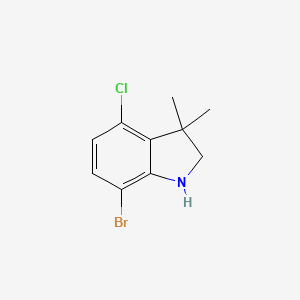
![2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol](/img/structure/B13314993.png)

![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL](/img/structure/B13315000.png)

